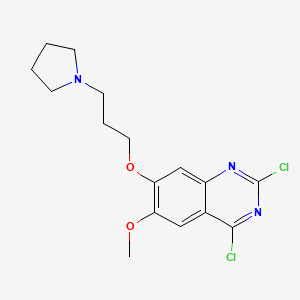

![molecular formula C10H11Cl2N3O B1452534 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1306605-82-2](/img/structure/B1452534.png)

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Vue d'ensemble

Description

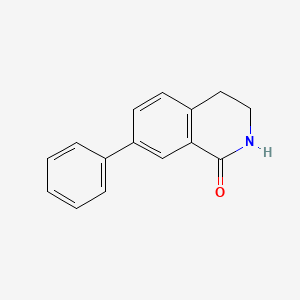

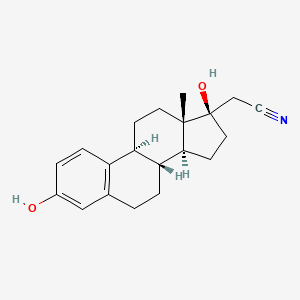

The compound “2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . It also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and an ethan-1-amine group, which is a two-carbon chain with an amine functional group at one end .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the chlorophenyl group, and the ethan-1-amine group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and potential for hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,2,4-oxadiazole ring, the chlorophenyl group, and the ethan-1-amine group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase the compound’s density and boiling point compared to similar compounds without a chlorine atom .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Researchers have focused on the synthesis and characterization of new heterocyclic compounds based on the 1,3,4-oxadiazole scaffold. For example, the synthesis of new heterocyclic fused rings compounds based on 5-aryl-1,3,4-oxadiazole through various methods, leading to compounds with potential biological activities (Abbas et al., 2017). This includes the synthesis of triazolo and oxadiazole derivatives, showcasing the versatility of the 1,3,4-oxadiazole ring system in the construction of complex heterocyclic structures.

Antimicrobial Activities

Compounds derived from 1,3,4-oxadiazoles have been evaluated for their antimicrobial properties. Studies have synthesized and tested various 1,3,4-oxadiazole derivatives, revealing that some possess significant antimicrobial activities against a range of bacterial and fungal strains. This highlights the potential of these compounds in the development of new antimicrobial agents (JagadeeshPrasad et al., 2015; Bektaş et al., 2007).

Chemical Stability and Reactivity

The chemical stability and reactivity of 1,3,4-oxadiazole derivatives have been subjects of interest. For instance, the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles upon exposure to water and HCl was studied, showing unique reactivity patterns that lead to the formation of spiropyrazoline compounds instead of products with a planar structure (Kayukova et al., 2018). This type of research contributes to a deeper understanding of the chemical behavior of 1,3,4-oxadiazoles under various conditions.

Synthesis Under Microwave Irradiation

The use of microwave irradiation in the synthesis of oxadiazole derivatives represents a modern approach to chemical synthesis, offering advantages in terms of speed and efficiency. Chloramine-T mediated synthesis of 1,3,4-oxadiazolyl-1,8-naphthyridines under microwave irradiation is an example of this technique, yielding products in good yields with high purity (Mogilaiah & Reddy, 2005).

Quantum Chemical and Molecular Dynamics Studies

Quantum chemical and molecular dynamics simulation studies have been applied to evaluate the inhibition performances of thiazole and thiadiazole derivatives (which share structural similarities with oxadiazoles) against corrosion of iron. This indicates the potential application of oxadiazole derivatives in corrosion inhibition, highlighting their versatility beyond biological activities (Kaya et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O.ClH/c11-8-3-1-2-7(6-8)10-13-9(4-5-12)15-14-10;/h1-3,6H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNVJCUDYZHHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)